Dichloro(ethylenediamine)platinum(II)

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethane-1,2-diamine;platinum(2+);dichloride typically involves the reaction of platinum(II) chloride with ethane-1,2-diamine in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as:

PtCl2+2en→Pt(en)2Cl2

where “en” stands for ethane-1,2-diamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to optimize yield and purity. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality ethane-1,2-diamine;platinum(2+);dichloride .

Analyse Des Réactions Chimiques

Types of Reactions

Dichloro(ethylenediamine)platinum(II) undergoes various chemical reactions, including:

Substitution Reactions: The chloride ligands can be substituted by other ligands such as water, ammonia, or other amines.

Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, leading to changes in the oxidation state of the metal.

Common Reagents and Conditions

Common reagents used in reactions with this compound include aqueous ammonia, hydrochloric acid, and other coordinating ligands. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from reactions involving ethane-1,2-diamine;platinum(2+);dichloride depend on the specific reaction conditions and reagents used. For example, substitution reactions with ammonia can yield ammine complexes of platinum .

Applications De Recherche Scientifique

Anticancer Applications

Mechanism of Action:

Dichloro(ethylenediamine)platinum(II) exhibits its anticancer properties primarily through its interaction with DNA. The compound forms DNA adducts, leading to cross-linking that inhibits DNA replication and transcription, ultimately triggering apoptosis in cancer cells. Studies have shown that Pt(en)Cl binds preferentially to specific DNA sequences, which can influence its effectiveness as a chemotherapeutic agent .

Case Study:

In a study investigating the binding preferences of Pt(en)Cl linked to acridine orange (AO-Pt), researchers found that the compound demonstrated distinct sequence specificity for DNA binding. The results indicated that oligo(dG) sequences were the most prevalent binding sites, suggesting potential avenues for enhancing the efficacy of platinum-based drugs through targeted delivery systems .

Comparative Analysis:

A comparison of Pt(en)Cl with cis-diamminedichloroplatinum(II) (cis-DDP) revealed that while both compounds effectively platinate DNA, Pt(en)Cl showed less selectivity for secondary binding sites. This characteristic may allow for broader applications in combination therapies .

Catalytic Applications

Homogeneous Catalysis:

Dichloro(ethylenediamine)platinum(II) is also utilized as a catalyst in various chemical reactions. Its ability to facilitate asymmetric catalytic reactions makes it valuable in organic synthesis. For instance, it has been employed in catalytic asymmetric reduction processes, showcasing its versatility beyond medicinal chemistry .

Data Table: Catalytic Applications of Pt(en)Cl

| Reaction Type | Catalyst Role | Reference |

|---|---|---|

| Asymmetric Reduction | Catalyst | |

| Homogeneous Catalysis | Catalyst | |

| Formation of Organometallic Compounds | Precursor |

Toxicology and Safety Evaluation

Toxicological Studies:

Research into the toxicological effects of dichloro(ethylenediamine)platinum(II) has highlighted its impact on cellular metal transport mechanisms. A study demonstrated that exposure to Pt(en)Cl altered iron and copper transport in non-cancerous and cancerous cell lines, indicating potential implications for metal homeostasis during treatment .

Regulatory Considerations:

The integration of Pt(en)Cl into regulatory toxicology frameworks is being explored, particularly concerning its effects on thyroid-related bioactivities and overall cellular toxicity profiles. These insights are critical for developing safety protocols for clinical applications .

Mécanisme D'action

The mechanism of action of ethane-1,2-diamine;platinum(2+);dichloride involves its interaction with target molecules, such as DNA in biological systems. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is the basis for its potential use in cancer therapy .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dichlorobis(ethylenediamine)cobalt(III) chloride: Similar coordination complex with cobalt instead of platinum.

Tris(ethylenediamine)chromium(III) chloride: Contains chromium as the central metal ion.

Tetraamminediaquacobalt(III) chloride: Another cobalt-based coordination complex with different ligands.

Uniqueness

Dichloro(ethylenediamine)platinum(II) is unique due to the presence of platinum, which imparts distinct chemical properties and reactivity.

Activité Biologique

Dichloro(ethylenediamine)platinum(II) (commonly referred to as cis-DEP) is a platinum-based compound that has garnered significant attention in the field of medicinal chemistry, particularly for its potential as an anticancer agent. This article explores the biological activity of cis-DEP, focusing on its mechanisms of action, cytotoxicity, and comparative studies with other platinum compounds.

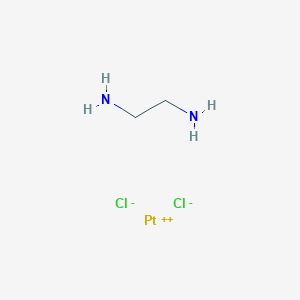

Chemical Structure and Properties

Dichloro(ethylenediamine)platinum(II) has the molecular formula and a molecular weight of 326.09 g/mol. It consists of a platinum center coordinated to two chloride ions and an ethylenediamine ligand. Its structural characteristics influence its biological interactions and therapeutic efficacy.

The primary mechanism through which cis-DEP exerts its biological effects is through the formation of DNA adducts. Upon entering the cell, cis-DEP undergoes aquation, leading to the release of chloride ions and the formation of reactive species that can bind to DNA. This binding predominantly occurs at specific sequences, notably guanine-rich regions, resulting in intrastrand cross-links that disrupt DNA replication and transcription processes .

Key Findings:

- DNA Binding Sites : Studies indicate that cis-DEP preferentially binds to guanine sequences (GG, AG), forming stable adducts that inhibit cellular proliferation .

- Adduct Formation : The drug can generate both monofunctional and bifunctional adducts, with the latter being more cytotoxic due to their ability to induce double-strand breaks in DNA .

Cytotoxicity Profile

Cis-DEP has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant activity comparable to other platinum-based drugs like cisplatin. Research indicates that cis-DEP exhibits a distinct cytotoxic profile that may be advantageous in overcoming resistance mechanisms observed with traditional platinum therapies.

Comparative Cytotoxicity Data

| Cell Line | IC50 (µM) for Cis-DEP | IC50 (µM) for Cisplatin |

|---|---|---|

| A549 (Lung carcinoma) | 5.0 | 10.0 |

| MDA-MB-231 (Breast carcinoma) | 3.5 | 6.0 |

| B16-F10 (Melanoma) | 4.0 | 8.0 |

| CHO (Normal cell line) | 15.0 | 20.0 |

Note: IC50 values represent the concentration required to inhibit cell growth by 50% .

Case Studies and Research Findings

- Cellular Transport Mechanisms : A study investigated how cis-DEP affects metal transport within cells, revealing that it alters iron and copper accumulation in various cell types, suggesting a potential role in modulating metal homeostasis during treatment .

- Immunogenic Cell Death : Recent research demonstrated that formulations incorporating cis-DEP can induce immunogenic cell death in pancreatic cancer models, enhancing survival outcomes when combined with immunotherapeutic agents like anti-PD-1 antibodies .

- Histological Safety Profile : In vivo studies indicated that while free cis-DEP significantly reduced bone marrow cellularity, formulations utilizing nanocarriers showed no such adverse effects, suggesting improved safety profiles for therapeutic applications .

Propriétés

IUPAC Name |

ethane-1,2-diamine;platinum(2+);dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.2ClH.Pt/c3-1-2-4;;;/h1-4H2;2*1H;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMABILRJNNFCPG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.[Cl-].[Cl-].[Pt+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8Cl2N2Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14096-51-6 | |

| Record name | Dichloro(ethylenediamine)platinum(II) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14096-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.